4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
CAS No.: 2034449-10-8
Cat. No.: VC6599595
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034449-10-8 |
|---|---|
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.48 |
| IUPAC Name | 4-morpholin-4-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25) |
| Standard InChI Key | JKUFVKHPVBVIOB-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Introduction
Synthesis Pathways
The synthesis of similar compounds often involves multi-step reactions, including:
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Preparation of Substituted Benzamides:
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Benzoyl chloride derivatives react with amines (e.g., morpholine) under basic conditions to form benzamides.
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Functionalization of Pyridine Rings:
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Pyridine derivatives are functionalized at specific positions using halogenation or coupling reactions (e.g., Suzuki coupling) to introduce thiophene groups.
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Final Coupling Step:
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The benzamide and pyridine-thiophene moieties are linked via alkylation or reductive amination.
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These steps require precise control of reaction conditions to ensure regioselectivity and high yields.
Analytical Characterization
Compounds like this are characterized using advanced techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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IR Spectroscopy: To identify functional groups, such as amides and aromatic rings.
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X-ray Crystallography: Occasionally used to determine the three-dimensional structure.
Medicinal Chemistry
Heterocyclic compounds containing pyridine and thiophene rings are widely studied for their biological activities:
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Anti-inflammatory Activity:
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Anticancer Potential:
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Antimicrobial Properties:
Molecular Docking Studies
In silico studies predict that such compounds can bind effectively to biological targets due to their planar aromatic systems and hydrogen bond donors/acceptors, making them promising candidates for further optimization .
Comparative Data Table
| Property/Feature | Observations/Details |
|---|---|
| Molecular Weight | Estimated based on molecular formula |
| Key Functional Groups | Morpholine, benzamide, pyridine-thiophene |
| Synthetic Feasibility | Multi-step synthesis with moderate complexity |
| Biological Activities Explored | Anti-inflammatory, anticancer, antimicrobial |
| Analytical Techniques Used | NMR, MS, IR, X-ray crystallography |
Research Gaps and Future Directions
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Experimental Validation:
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Biological activity needs experimental confirmation through in vitro and in vivo studies.
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Structure Optimization:
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Modifications to the thiophene or morpholine groups could enhance activity or reduce toxicity.
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Pharmacokinetics and ADME Studies:
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Absorption, distribution, metabolism, and excretion profiles must be evaluated for drug development.
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Docking Studies Expansion:
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Further computational studies could identify additional therapeutic targets.
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This compound represents a promising scaffold in medicinal chemistry due to its structural features and potential biological activities. Further research is essential to fully realize its applications in drug discovery programs.
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